4-Ethylthiophenethyl alcohol
Overview
Description
4-Ethylthiophenethyl alcohol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of an ethyl group attached to a thiophenethyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylthiophenethyl alcohol can be synthesized through several methods. One common approach involves the reaction of 4-ethylthiophenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-ethylthiophenol and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is heated to a specific temperature, usually around 60-80°C, for several hours to allow the reaction to proceed.
Product Isolation: The product is then isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-ethylthiophenyl ketone using a suitable catalyst such as palladium on carbon (Pd/C). This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethylthiophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding thiophenethyl alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 4-Ethylthiophenyl aldehyde or 4-ethylthiophenyl carboxylic acid.
Reduction: 4-Ethylthiophenethyl alkane.
Substitution: 4-Ethylthiophenethyl chloride or bromide.
Scientific Research Applications
4-Ethylthiophenethyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-ethylthiophenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophenethyl alcohol: Similar structure with a methyl group instead of an ethyl group.
4-Propylthiophenethyl alcohol: Similar structure with a propyl group instead of an ethyl group.
4-Butylthiophenethyl alcohol: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
4-Ethylthiophenethyl alcohol is unique due to the presence of the ethyl group, which imparts specific chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,11H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBOXEQPTCHCKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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